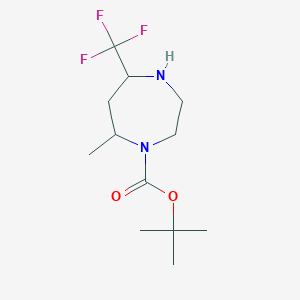

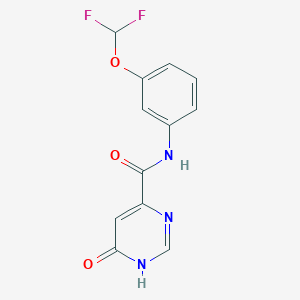

![molecular formula C11H21NO2 B2485424 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine CAS No. 2470435-87-9](/img/structure/B2485424.png)

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine, also known as spirocyclic amine, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has a unique spirocyclic structure that makes it an interesting target for synthetic chemists and pharmacologists. In

Scientific Research Applications

- Application : Researchers explore its use in modulating GABAergic neurotransmission, which plays a crucial role in anxiety, epilepsy, and other neurological disorders .

- Application : 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine derivatives have been investigated as selective METTL3 inhibitors. Targeting METTL3 may have implications in cancer therapy and epitranscriptomics .

- Application : Researchers study its reactivity, transformations, and potential use in organic synthesis. It can serve as a precursor for more complex molecules .

GABAAR Antagonism

METTL3 Inhibition

Chemical Synthesis and Transformations

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethyl-2,4-dioxaspiro[5Compounds with similar structures, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

The exact mode of action of 3,3-Dimethyl-2,4-dioxaspiro[5Based on its structural similarity to other compounds, it may interact with its targets through competitive inhibition, leading to changes in the normal functioning of the target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a gabaar antagonist like its structurally similar compounds, it may affect the gabaergic neurotransmission pathway .

Pharmacokinetics

The ADME properties of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound is a liquid at room temperature . This could potentially influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a GABAAR antagonist, it could potentially lead to an increase in neuronal excitability .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound should be stored at 4°c , suggesting that temperature could play a role in its stability.

properties

IUPAC Name |

3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXUONRQDZXVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CCC(CC2)N)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

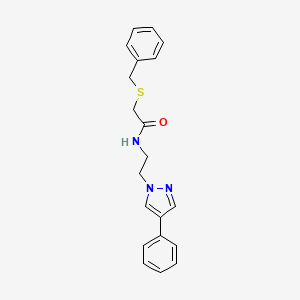

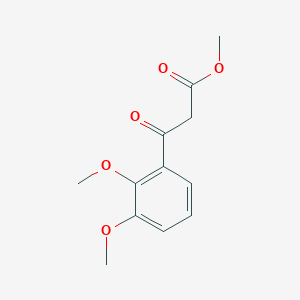

![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

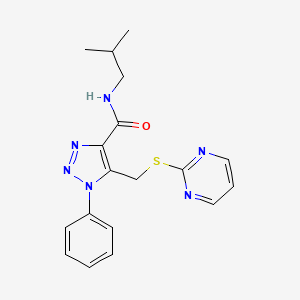

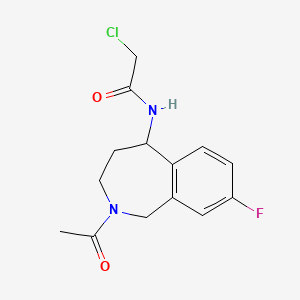

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

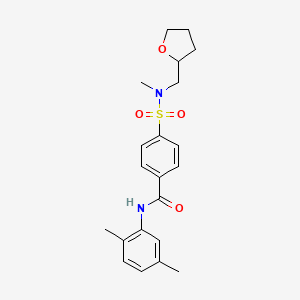

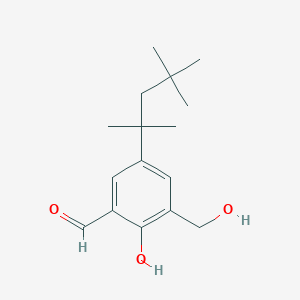

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)